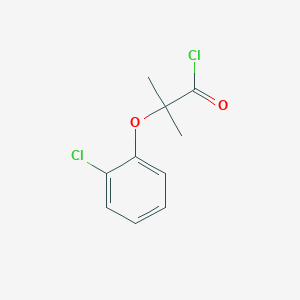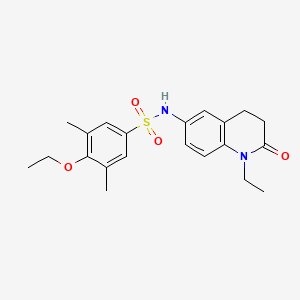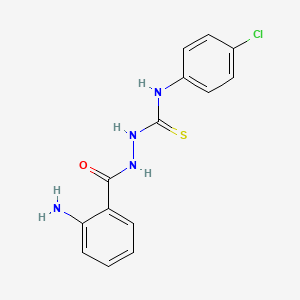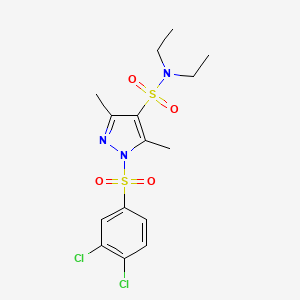
2-(2-Chlorophenoxy)-2-methylpropanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis and Environmental Science
Synthesis of Heterocyclic Compounds : A study by KlocKrystian et al. (2001) illustrates the utility of bifunctional electrophiles, such as 2-(chloroseleno)benzoyl chloride, in organic synthesis, specifically in the selenenylation and acylation reactions leading to the production of heterocyclic compounds like benzo[b]selenophen-3(2H)-ones. This demonstrates the potential of similar chlorinated compounds in facilitating complex organic reactions (KlocKrystian, OsajdaMariusz, & MlochowskiJacek, 2001).
Environmental Degradation Pathways : Research on the degradation mechanisms of chlorophenol precursors into polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) reveals critical insights into environmental pollution and remediation strategies. The study by Wenxiao Pan et al. (2013) offers new perspectives on the formation of these toxic compounds from chlorophenols, highlighting the importance of understanding chemical degradation pathways in environmental science (Wenxiao Pan, Dongju Zhang, Zhe Han, J. Zhan, & C. Liu, 2013).
Adsorption Studies for Pollution Control : The interaction of chlorophenols with surfaces, such as the Cu(111) surface or colloidal silica, has been investigated to understand the adsorption behaviors crucial for pollution control technologies. These studies provide insights into how chlorophenols and potentially related compounds interact with various substrates, influencing the development of materials and methods for environmental cleanup (M. Altarawneh et al., 2008); (L. Jayarathna et al., 2019).
Catalysis and Chemical Reactions
- Oxychlorination and Catalytic Processes : The work by L. Menini and E. V. Gusevskaya (2006) on the oxychlorination of phenols catalyzed by copper(II) chloride underscores the role of chlorinated compounds in catalytic processes, providing a pathway for selective and environmentally friendly chemical synthesis. This research highlights the potential application of chlorinated compounds, including 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride, in catalytic transformations relevant to industrial chemistry (L. Menini & E. V. Gusevskaya, 2006).
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is the TMEM206 . TMEM206 is a transmembrane protein that conducts chloride ions across plasma and vesicular membranes . It plays a significant role in various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .
Mode of Action
The compound acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206-mediated currents, thereby affecting the movement of chloride ions across the cell membrane .
Biochemical Pathways
Tmem206 is known to be involved in the regulation of chloride ion transport across cell membranes . By inhibiting TMEM206, the compound could potentially disrupt these pathways and their downstream effects.
Result of Action
The inhibition of TMEM206 by this compound could lead to changes in cellular ion balance and signaling .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride are not well-studied. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can undergo degradation over time .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-2-methylpropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVVKXORYQPBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806528.png)



![N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2806532.png)

![methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2806538.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2806542.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2806547.png)

